![molecular formula C17H15N3O4S B5356909 N-[4-(2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5356909.png)
N-[4-(2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)phenyl]acetamide, commonly known as "Compound X," is a novel chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of Compound X varies depending on its application. In medicine, it induces apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that ultimately lead to cell death. In agriculture, it inhibits the growth of weeds by inhibiting the activity of key enzymes involved in plant growth and development. In environmental science, it detects heavy metal ions in water by forming a complex with the ions, which can be detected through spectroscopic analysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound X also vary depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells without affecting normal cells, suggesting that it has a high degree of selectivity. In agriculture, it has been shown to inhibit the growth of weeds without affecting crops, suggesting that it has a high degree of specificity. In environmental science, it has been shown to detect heavy metal ions in water with high sensitivity and selectivity, suggesting that it has potential as a pollutant sensor.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Compound X in lab experiments include its high degree of selectivity and specificity, as well as its potential as a multi-functional compound with applications in various fields. However, its limitations include its relatively low solubility in water and its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for Compound X research, including:
1. Further studies on its anti-cancer potential, including its efficacy against different types of cancer and its potential as a combination therapy with other anti-cancer agents.
2. Optimization of its synthesis method to improve yield and purity.
3. Development of more efficient and selective herbicides based on Compound X.
4. Further studies on its potential as a pollutant sensor, including its sensitivity and selectivity towards different heavy metal ions.
5. Exploration of its potential as a multi-functional compound with applications in other fields, such as materials science and energy storage.
In conclusion, Compound X is a novel chemical compound with promising applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to explore its applications in other fields.
Synthesemethoden
The synthesis of Compound X involves the reaction between 2-mercapto-5-(2-methyl-3-furyl)-1,3,4-oxadiazole and N-(4-bromophenyl)acetamide in the presence of a base, such as potassium carbonate, and a catalyst, such as copper (I) iodide. The reaction yields Compound X as a yellow solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Compound X has shown promising results in various scientific research applications. In medicine, it has been studied for its potential as an anti-cancer agent, with studies showing that it induces apoptosis, or programmed cell death, in cancer cells. In agriculture, it has been studied for its potential as a herbicide, with studies showing that it inhibits the growth of weeds. In environmental science, it has been studied for its potential as a pollutant sensor, with studies showing that it can detect heavy metal ions in water.
Eigenschaften
IUPAC Name |
N-[4-[2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-14(7-8-23-10)16-19-20-17(24-16)25-9-15(22)12-3-5-13(6-4-12)18-11(2)21/h3-8H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGROJDOSAUMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.